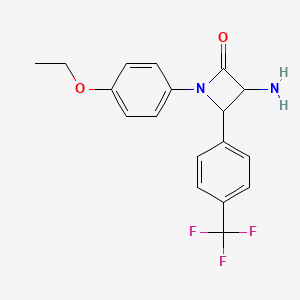

3-Amino-1-(4-ethoxyphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one

CAS No.:

Cat. No.: VC19772428

Molecular Formula: C18H17F3N2O2

Molecular Weight: 350.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H17F3N2O2 |

|---|---|

| Molecular Weight | 350.3 g/mol |

| IUPAC Name | 3-amino-1-(4-ethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]azetidin-2-one |

| Standard InChI | InChI=1S/C18H17F3N2O2/c1-2-25-14-9-7-13(8-10-14)23-16(15(22)17(23)24)11-3-5-12(6-4-11)18(19,20)21/h3-10,15-16H,2,22H2,1H3 |

| Standard InChI Key | WJNXHCXHECUVQI-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)C(F)(F)F |

Introduction

Synthesis

The synthesis of azetidinones typically involves cyclization reactions, often using beta-amino acids or derivatives as precursors. For this specific compound, the following steps are hypothesized:

-

Formation of Beta-Lactam Core: A Schiff base condensation between an amine and a carbonyl compound, followed by cyclization, could generate the azetidinone ring.

-

Substitution Reactions: Introduction of functional groups such as ethoxyphenyl and trifluoromethylphenyl moieties can occur via nucleophilic substitution or Friedel-Crafts acylation.

Biological Activity

Azetidinones are known for diverse biological activities, including:

-

Antimicrobial Properties: Azetidinones are structurally related to beta-lactam antibiotics, suggesting potential antibacterial activity.

-

Anti-inflammatory Effects: Compounds with similar structures have been reported to inhibit enzymes like cyclooxygenase (COX).

-

Antitumor Potential: The trifluoromethyl group enhances binding affinity to biological targets, making it a candidate for anticancer studies.

Applications in Medicinal Chemistry

This compound's structure suggests potential applications in:

-

Drug Design: The azetidinone scaffold is a versatile building block for designing enzyme inhibitors or receptor modulators.

-

Pharmacokinetics Optimization: The trifluoromethyl group improves metabolic stability and bioavailability.

Potential Research Directions

-

Biological Evaluation:

-

Testing for antimicrobial, anti-inflammatory, or anticancer properties.

-

Enzyme inhibition assays to explore its mechanism of action.

-

-

Structure-Activity Relationship (SAR) Studies:

-

Modifying substituents on the phenyl rings to optimize activity.

-

Exploring derivatives with different electron-withdrawing or donating groups.

-

-

Pharmacokinetics and Toxicology:

-

Assessing absorption, distribution, metabolism, and excretion (ADME) properties.

-

Evaluating cytotoxicity in vitro and in vivo.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume